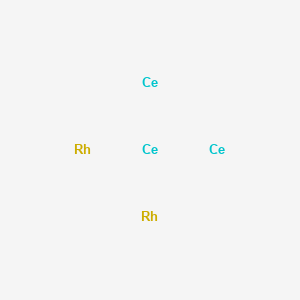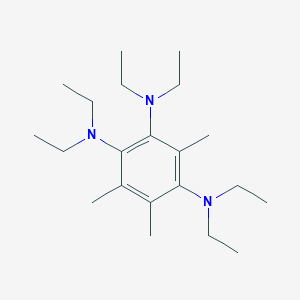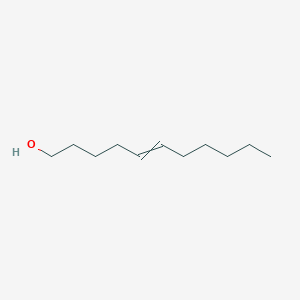
Undec-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-5-en-1-ol, also known as 10-Undecen-1-ol, is a long-chain alkenyl alcohol with the molecular formula C₁₁H₂₂O. It is characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the terminal carbon. This compound is commonly used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of undec-5-ene. This reaction typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration:
C₁₁H₂₀+BH₃→C₁₁H₂₀BH₂
- Oxidation:
C₁₁H₂₀BH₂+H₂O₂+NaOH→C₁₁H₂₂O+NaBO₂
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of undec-5-enal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction can be summarized as follows:
C₁₁H₂₀O+H₂Pd/CC₁₁H₂₂O
Analyse Des Réactions Chimiques
Types of Reactions
Undec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form undec-5-enal or undec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The double bond can be reduced to form undecanol using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: Undec-5-enal, Undec-5-enoic acid
Reduction: Undecanol
Substitution: Undec-5-enyl chloride, Undec-5-enyl bromide
Applications De Recherche Scientifique
Undec-5-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of undec-5-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, while the alkenyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Undec-5-en-1-ol can be compared with other similar compounds, such as:
Undec-10-en-1-ol: Similar in structure but with the double bond at the tenth carbon.
Undec-2-en-1-ol: The double bond is at the second carbon, which significantly alters its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Propriétés
Numéro CAS |
64275-77-0 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
undec-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3 |
Clé InChI |
SISHRPQNHQRWQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
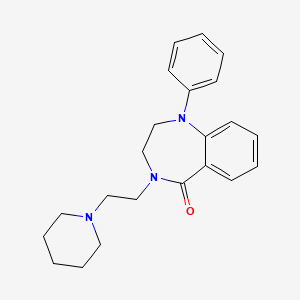
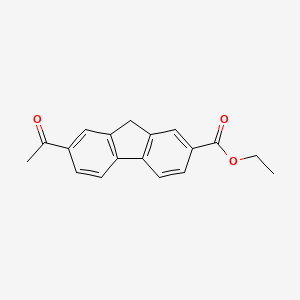

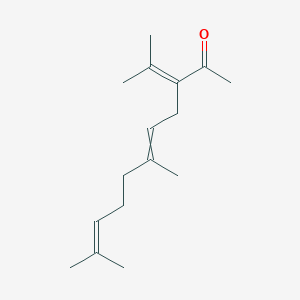
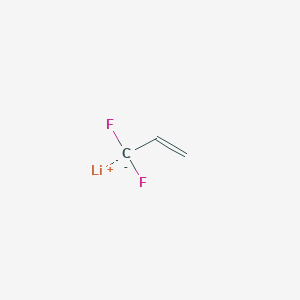

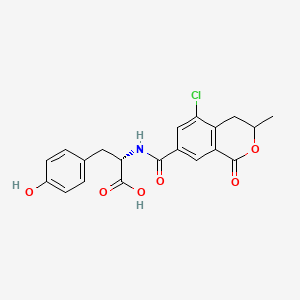

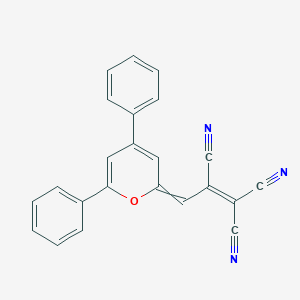

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
